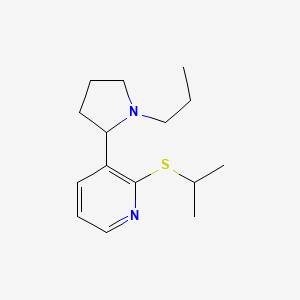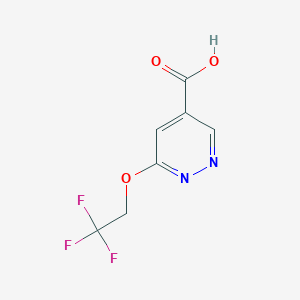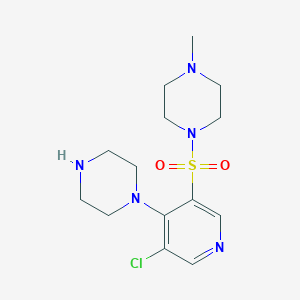
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound with a molecular formula of C15H24ClN5O2S. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of 5-chloro-4-(piperazin-1-yl)pyridine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Contains a pyridine ring and exhibits antimicrobial activity.
Uniqueness
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H22ClN5O2S |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(5-chloro-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C14H22ClN5O2S/c1-18-6-8-20(9-7-18)23(21,22)13-11-17-10-12(15)14(13)19-4-2-16-3-5-19/h10-11,16H,2-9H2,1H3 |
InChI Key |
GNAADYNAHVDGJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


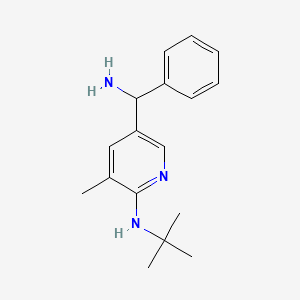



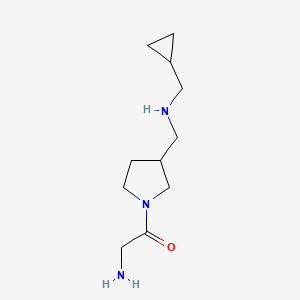

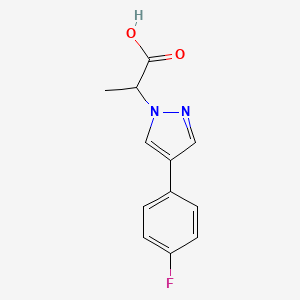
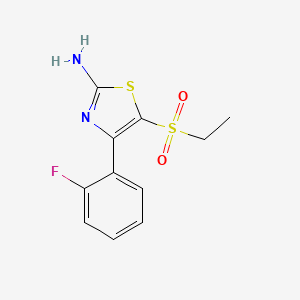

![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)
